

assessing the cytotoxicity of "2,3-Dehydro-3,4-dihydro ivermectin" versus ivermectin

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Compound of Interest

Compound Name: 2,3-Dehydro-3,4-dihydro
ivermectin

Cat. No.: B11938905

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Cytotoxicity Profile: 2,3-Dehydro-3,4-dihydro ivermectin versus Ivermectin

A Comparative Analysis for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic effects of **2,3-Dehydro-3,4-dihydro ivermectin** and its parent compound, ivermectin. The data presented is compiled from published experimental findings to assist researchers, scientists, and drug development professionals in evaluating the potential of these compounds.

Quantitative Cytotoxicity Data

A head-to-head comparison of the cytotoxic effects of **2,3-Dehydro-3,4-dihydro ivermectin** and ivermectin on murine macrophages reveals a significant difference in their toxicity profiles. The following table summarizes the 50% inhibitory concentration (IC₅₀) values, providing a clear quantitative measure of cytotoxicity.

Compound	Cell Line	Assay Type	IC50 (μM)	Reference
2,3-Dehydro-3,4-dihydro ivermectin	Murine Macrophages	MTT Assay	65.5	[1]
Ivermectin	Murine Macrophages	MTT Assay	>100	[1]

Note: A higher IC50 value indicates lower cytotoxicity.

Experimental Protocols

The following section details the methodology used to obtain the comparative cytotoxicity data.

Macrophage Cytotoxicity Assay

Objective: To determine the cytotoxic effect of the test compounds on murine macrophages.

Cell Line: Peritoneal macrophages harvested from Swiss mice.

Methodology:

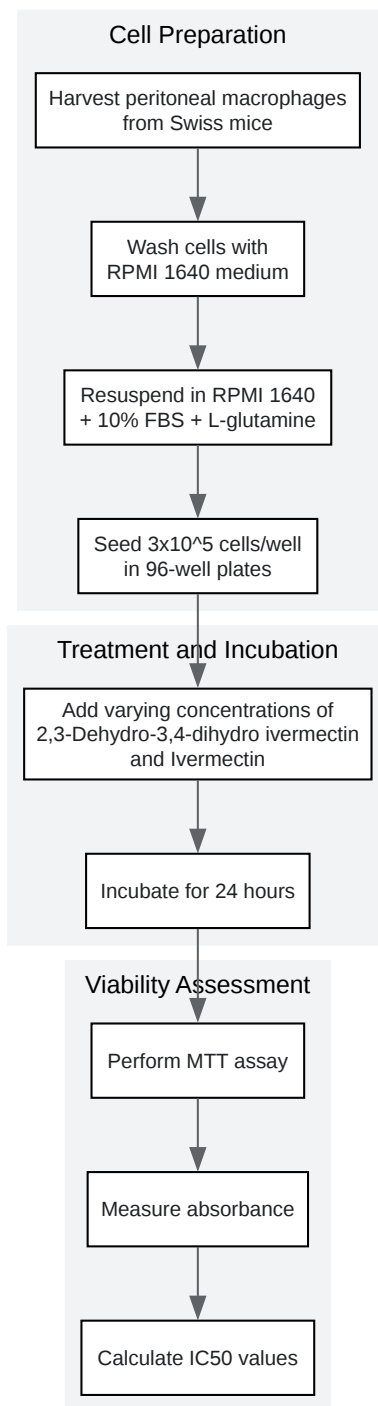
- **Macrophage Harvesting:** Peritoneal macrophages were obtained from Swiss mice four days after intraperitoneal injection with a 3% thioglycollate medium. The cells were washed with RPMI 1640 medium.
- **Cell Seeding:** The washed macrophages were resuspended in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 2 mM L-glutamine. The cells were then plated at a density of 3×10^5 cells per well in 96-well plates.
- **Compound Incubation:** The plated macrophages were incubated for 24 hours with various concentrations of **2,3-Dehydro-3,4-dihydro ivermectin** and ivermectin.
- **MTT Assay:** After the 24-hour incubation period, the viability of the macrophages was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

- **Data Analysis:** The results were expressed as the 50% inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in cytotoxicity assessment and the known signaling pathways affected by ivermectin, the following diagrams are provided.

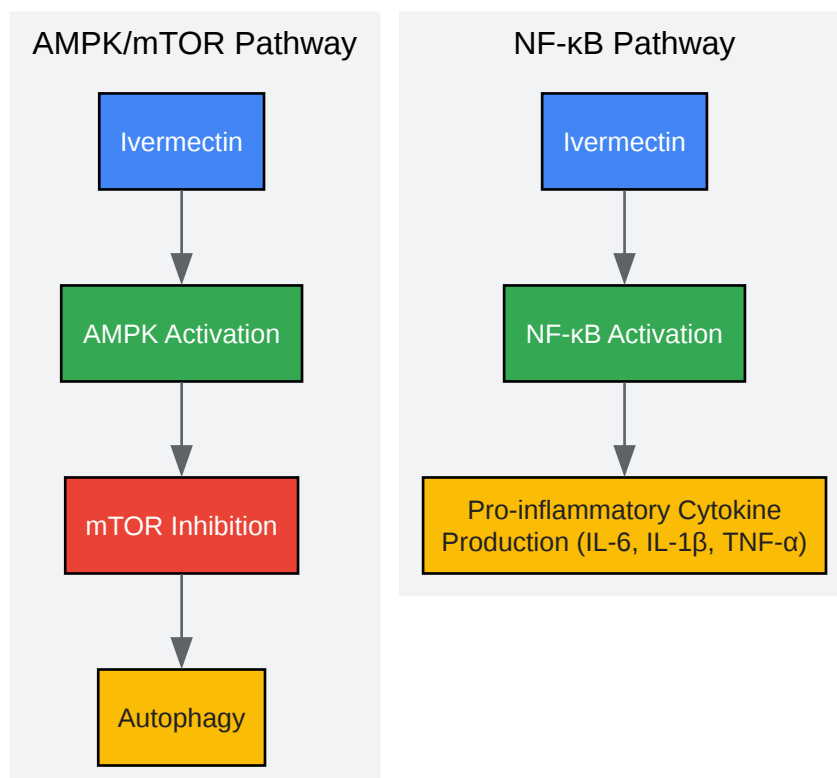
Experimental Workflow for Macrophage Cytotoxicity Assay

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Caption: Workflow of the macrophage cytotoxicity assay.

Ivermectin has been shown to induce immunotoxicity in macrophages through the activation of the NF- κ B signaling pathway[2][3]. Furthermore, it can trigger autophagy in RAW264.7 macrophage-like cells via the AMPK/mTOR signaling pathway[4][5][6].

Known Ivermectin-Induced Signaling Pathways in Macrophages



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Caption: Ivermectin's influence on macrophage signaling.

Summary of Findings

The available data indicates that **2,3-Dehydro-3,4-dihydro ivermectin** exhibits lower cytotoxicity towards murine macrophages compared to its parent compound, ivermectin[1]. This is evidenced by its higher IC₅₀ value. While the direct cytotoxic mechanisms of **2,3-Dehydro-3,4-dihydro ivermectin** have not been extensively elucidated, ivermectin is known to modulate

key signaling pathways in macrophages, including the NF- κ B and AMPK/mTOR pathways, leading to pro-inflammatory responses and autophagy, respectively[2][3][4][5][6]. These findings provide a valuable baseline for further investigation into the therapeutic potential and safety profile of **2,3-Dehydro-3,4-dihydro ivermectin**.

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